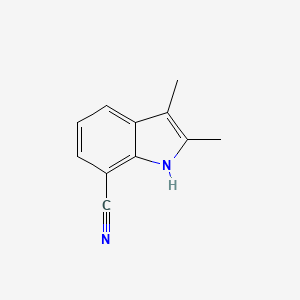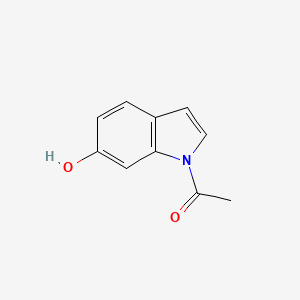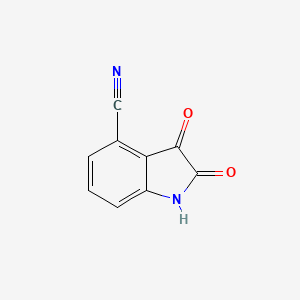
4-Amino-3-chlorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-3-chlorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. (4-Amino-3-chlorophenyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in the synthesis of biaryl compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-amino-3-chlorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of (4-amino-3-chlorophenyl)boronic acid often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are carried out under mild conditions, making them suitable for large-scale production. The use of environmentally benign reagents and catalysts further enhances the industrial viability of this method .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Amino-3-chlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various boronic acid derivatives, while reduction can produce aminophenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Amino-3-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-amino-3-chlorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with enzymes and other proteins, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
- (4-Chlorophenyl)boronic acid
- (4-Aminophenyl)boronic acid
- (3-Amino-4-chlorophenyl)boronic acid
Comparison: (4-Amino-3-chlorophenyl)boronic acid is unique due to the presence of both amino and chloro substituents on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, (4-chlorophenyl)boronic acid lacks the amino group, limiting its reactivity in certain substitution reactions. Similarly, (4-aminophenyl)boronic acid does not have the chloro group, which affects its behavior in electrophilic aromatic substitution reactions .
Eigenschaften
Molekularformel |
C6H7BClNO2 |
|---|---|
Molekulargewicht |
171.39 g/mol |
IUPAC-Name |
(4-amino-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 |
InChI-Schlüssel |
OSCKSKWWNDSTTO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)N)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)

![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)

![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)



![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)

